

(Z)-Fluoxastrobin: An In-Depth Technical Guide to its Environmental Fate and Degradation

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Compound of Interest

Compound Name: (Z)-Fluoxastrobin

Cat. No.: B061175

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Introduction

(Z)-Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on a wide range of crops. As with any agrochemical, understanding its environmental fate and degradation is crucial for assessing its potential impact on ecosystems and for ensuring its safe and sustainable use. This technical guide provides a comprehensive overview of the environmental degradation of **(Z)-Fluoxastrobin** in soil and aquatic systems, detailing its degradation pathways, dissipation rates, and the formation of its primary metabolites. The information presented herein is compiled from various scientific sources and regulatory documents to support research and development professionals in the field.

Physicochemical Properties of (Z)-Fluoxastrobin

A summary of the key physicochemical properties of **(Z)-Fluoxastrobin** is presented in the table below. These properties are fundamental to understanding its behavior and transport in the environment.

Property	Value
IUPAC Name	(E)-{2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yloxy]phenyl}(5,6-dihydro-1,4,2-dioxazin-3-yl)methanone O-methyloxime
CAS Number	361377-29-9
Molecular Formula	C ₂₁ H ₁₆ ClFN ₄ O ₅
Molecular Weight	458.8 g/mol
Water Solubility	2.29 mg/L (at 20°C, pH 7)
Vapor Pressure	4.5 × 10 ⁻¹² mm Hg (at 20°C)
Log K _{ow} (Octanol-Water Partition Coefficient)	2.86 (at 20°C)
K _{oc} (Soil Organic Carbon-Water Partitioning Coefficient)	424 to 1582 L/kg

Environmental Degradation Summary

(Z)-Fluoxastrobin is moderately persistent in the soil environment and its degradation is influenced by microbial activity. In aquatic environments, it is stable to hydrolysis but is susceptible to photolytic degradation. The primary routes of dissipation from the water column are photolysis and adsorption to sediment.

Degradation in Soil

The degradation of **(Z)-Fluoxastrobin** in soil occurs primarily through microbial metabolism under both aerobic and anaerobic conditions.

Quantitative Data: Degradation Half-Lives (DT₅₀) in Soil

Condition	Soil Type	DT ₅₀ (days)	Reference
Aerobic	Sandy Loam	29.4	[1]
Aerobic	Loamy Sand	393	[1]
Aerobic	Various	16 - 495	[2]
Anaerobic	Not Specified	Data not available	

Experimental Protocol: Aerobic Soil Metabolism (Following OECD Guideline 307)

This protocol outlines a typical laboratory study to assess the aerobic degradation of **(Z)-Fluoxastrobin** in soil.

1. Test System:

- Soil: Freshly collected soil, sieved (2 mm) to remove large particles. Soil characteristics (pH, organic carbon content, texture, moisture holding capacity) are thoroughly documented.
- Test Substance: ¹⁴C-labeled **(Z)-Fluoxastrobin** is typically used to trace the parent compound and its metabolites.
- Incubation Vessels: Biometer flasks or similar flow-through systems that allow for the trapping of evolved CO₂ and other volatile organics.

2. Test Conditions:

- Temperature: Incubation is carried out in the dark at a constant temperature, typically 20 ± 2°C.
- Moisture: Soil moisture is maintained at 40-60% of the maximum water holding capacity.
- Application: The test substance is applied to the soil surface at a concentration relevant to its agricultural use.

- Aeration: A continuous stream of humidified, CO₂-free air is passed through the incubation vessels to maintain aerobic conditions.

3. Sampling and Analysis:

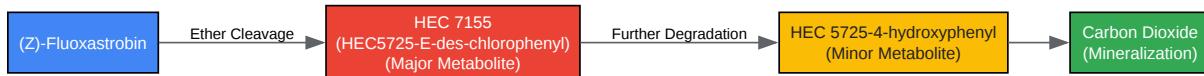
- Sampling Intervals: Duplicate soil samples are collected at various time points (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
- Extraction: Soil samples are extracted with appropriate solvents (e.g., acetonitrile/water mixtures) to recover the parent compound and its degradation products.
- Analysis: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify ¹⁴C-residues. Identification of metabolites is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Mineralization: The amount of ¹⁴CO₂ evolved is measured to determine the extent of mineralization of the test substance.
- Bound Residues: The amount of non-extractable radioactivity remaining in the soil after extraction is quantified by combustion analysis.

4. Data Analysis:

- The dissipation half-life (DT₅₀) of **(Z)-Fluoxastrobin** and the formation and decline of major metabolites are calculated using appropriate kinetic models.

Degradation Pathway in Soil

Under aerobic conditions, the primary degradation pathway of **(Z)-Fluoxastrobin** in soil involves the cleavage of the ether linkage between the pyrimidine and chlorophenoxy rings, leading to the formation of its major metabolite, HEC 7155 (also known as HEC5725-E-des-chlorophenyl).[2] Further degradation can lead to the formation of minor metabolites such as HEC 5725-4-hydroxyphenyl and ultimately mineralization to carbon dioxide.[2]



[Click to download full resolution via product page](#)**Degradation Pathway of (Z)-Fluoxastrobin in Soil.**

Degradation in Aquatic Systems

The fate of **(Z)-Fluoxastrobin** in aquatic environments is primarily governed by photolysis and partitioning to sediment. It is stable to hydrolysis across a range of environmentally relevant pH values.

Quantitative Data: Degradation Half-Lives (DT₅₀) in Aquatic Systems

Degradation Process	Condition	DT ₅₀ (days)	Reference
Hydrolysis	pH 4, 7, 9 (Sterile Buffer)	Stable	[2]
Aqueous Photolysis	Sterile Water	33.4	[2]
Water-Sediment System (Total System)	Aerobic	> 1 year	[2]
Water-Sediment System (Total System)	Anaerobic	> 1 year	[2]

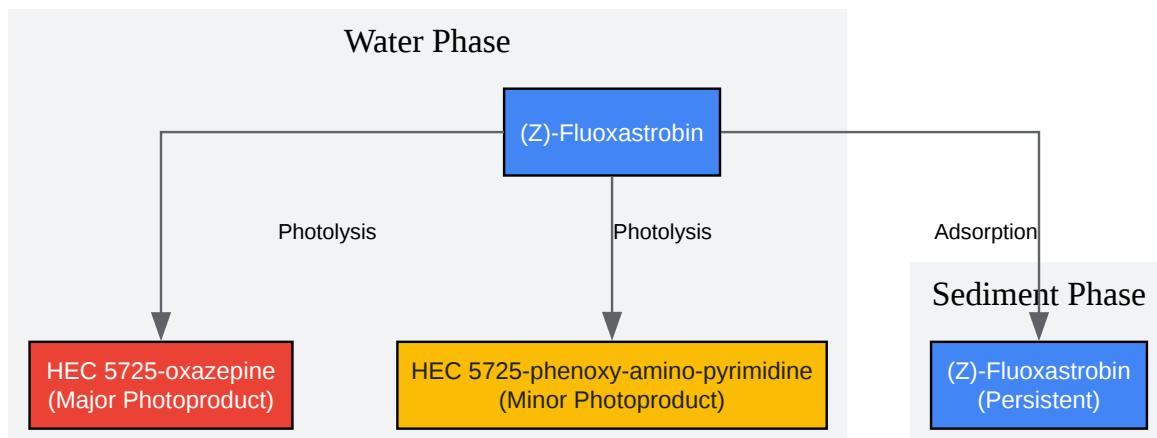
Experimental Protocols

- Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.
- Test Conditions: The test is typically conducted in the dark at a constant temperature (e.g., 25°C or 50°C).
- Analysis: Aliquots of the test solutions are taken at various time intervals and analyzed for the concentration of **(Z)-Fluoxastrobin**, usually by HPLC.
- Test System: Sterile, buffered aqueous solution of **(Z)-Fluoxastrobin**.
- Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp) is used.

- **Test Conditions:** The test is conducted at a constant temperature. Dark controls are run in parallel to account for any non-photolytic degradation.
- **Analysis:** Samples are collected at various time points and analyzed by HPLC to determine the concentration of the parent compound and to identify and quantify photoproducts.
- **Test System:** Intact water-sediment systems collected from natural sources.
- **Test Conditions:** The systems are incubated in the dark under either aerobic or anaerobic conditions at a constant temperature. ¹⁴C-labeled **(Z)-Fluoxastrobin** is applied to the water phase.
- **Sampling:** At various time intervals, the water and sediment phases are separated and analyzed.
- **Analysis:** The distribution of radioactivity between the water and sediment is determined. Both phases are extracted and analyzed by HPLC and LC-MS/MS to identify and quantify the parent compound and its metabolites. Volatile traps and combustion of the sediment are used to determine mineralization and the formation of bound residues.

Degradation Pathway in Aquatic Systems

(Z)-Fluoxastrobin is stable to hydrolysis. The primary degradation pathway in the aqueous phase is direct photolysis, which leads to the formation of HEC 5725-oxazepine as a major product and HEC 5725-phenoxy-amino-pyrimidine as a minor product.^[2] In natural water/sediment systems, a significant portion of **(Z)-Fluoxastrobin** adsorbs to the sediment where degradation is much slower.^[2]



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Degradation and Partitioning of **(Z)-Fluoxastrobin** in Aquatic Systems.

Analytical Methodologies

The quantification of **(Z)-Fluoxastrobin** and its metabolites in environmental matrices is typically performed using sensitive and selective analytical techniques.

Sample Preparation and Extraction

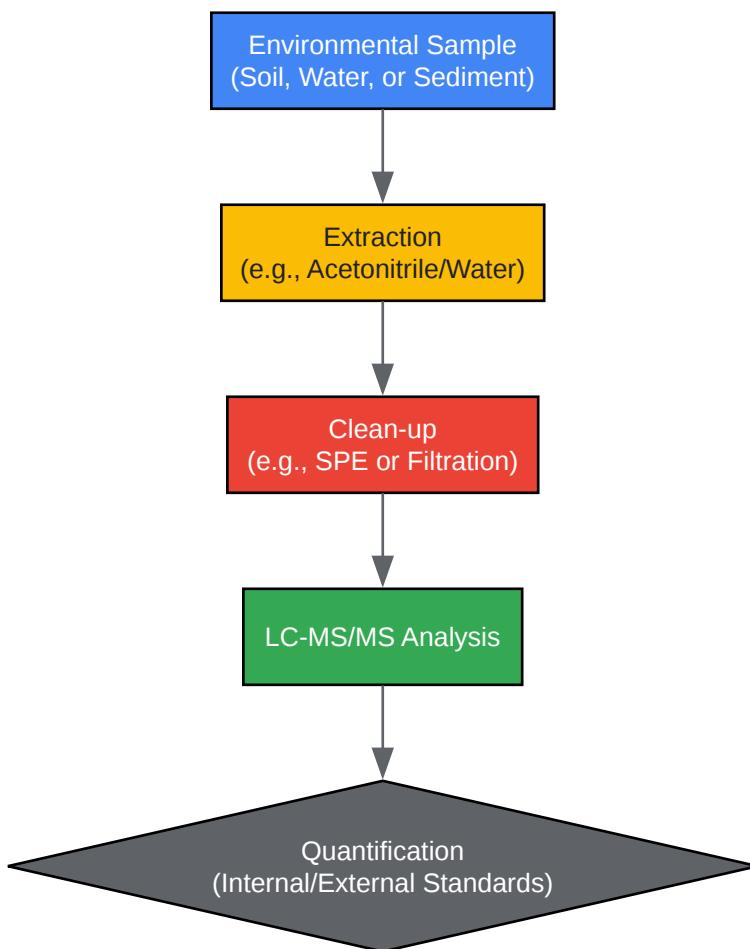
- Water Samples: Water samples are often directly analyzed after the addition of an internal standard.^[1]
- Soil and Sediment Samples: These matrices require a more rigorous extraction procedure, typically involving solvent extraction (e.g., with acetonitrile/water) followed by a clean-up step to remove interfering substances.

Instrumentation and Analysis

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector is the primary technique for separating and quantifying **(Z)-Fluoxastrobin** and its metabolites.
- Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive detection method, providing high selectivity and enabling the identification and quantification of analytes at very low concentrations.^[1]

- Photo-Diode Array (PDA) Detection: UPLC-PDA can also be used for quantification.[\[3\]](#)

A common analytical workflow is summarized in the diagram below.



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General analytical workflow for **(Z)-Fluoxastrobin**.

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